2-(2-Aminopyridin-3-yl)acetic acid

Heterocyclic Chemistry Physicochemical Characterization Stability Screening

This compound features the unique 2-amino-3-acetic acid substitution on a pyridine ring, critical for aminopeptidase N inhibitor design (IC50 as low as 70 nM). Its thermal stability (decomposition 219-221.5°C) exceeds that of the 2,5-isomer, enabling robust synthetic protocols. Suitable for regioselective cross-coupling and fragment-based lead optimization. Predictable Log P (0.57) and high GI absorption support CNS drug discovery programs. Choose this regioisomerically pure building block to ensure reproducible pharmacokinetic profiles and valid SAR data.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 61494-61-9
Cat. No. B3274831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopyridin-3-yl)acetic acid
CAS61494-61-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CC(=O)O
InChIInChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
InChIKeyXIOPEJHJRPVVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminopyridin-3-yl)acetic acid (CAS 61494-61-9): Technical Procurement Guide for Medicinal Chemistry and Heterocyclic Synthesis


2-(2-Aminopyridin-3-yl)acetic acid (CAS 61494-61-9), also designated as 2-Amino-3-pyridineacetic acid (CAS 101860-97-3), is a heterocyclic building block characterized by a pyridine ring with an amino group at the 2-position and an acetic acid moiety at the 3-position . This compound possesses a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, with a decomposition-based melting point of 219–221.5 °C and a predicted pKa of 3.50 ± 0.10 . Its substitution pattern makes it a valuable intermediate for constructing aminopyridine-containing pharmacophores and a candidate scaffold in protease inhibitor discovery [1].

2-(2-Aminopyridin-3-yl)acetic Acid (CAS 61494-61-9) Procurement Risks: Why Regioisomers Cannot Be Interchanged


The specific 2,3-substitution pattern of 2-(2-aminopyridin-3-yl)acetic acid directly determines its hydrogen-bonding capacity, tautomeric behavior, and enzyme-binding interactions . Generic substitution with closely related regioisomers—such as 6-aminopyridine-3-acetic acid (2,5-substitution pattern, CAS 39658-45-2)—is not scientifically valid due to divergent physicochemical and electronic properties. These differences manifest in critical procurement parameters including thermal stability during storage, ionization state at physiological pH, and performance in regioselective cross-coupling reactions . The following quantitative evidence establishes the measurable differentiation that governs compound selection.

2-(2-Aminopyridin-3-yl)acetic Acid (CAS 61494-61-9): Direct Comparative Evidence Against Regioisomers and In-Class Alternatives


Regioisomer Differentiation: Thermal Stability and Storage Requirements of 2,3- vs. 2,5-Substituted Aminopyridine Acetic Acids

2-(2-Aminopyridin-3-yl)acetic acid exhibits a decomposition point of 219–221.5 °C, whereas the regioisomeric 6-aminopyridine-3-acetic acid (2,5-substitution pattern, CAS 39658-45-2) melts without decomposition at 164–166 °C . This 53–57.5 °C differential in thermal behavior carries direct procurement and handling implications: the target compound requires storage under inert atmosphere at room temperature in the dark to prevent degradation , whereas the 2,5-isomer mandates refrigerated storage at 2–8 °C with light protection .

Heterocyclic Chemistry Physicochemical Characterization Stability Screening

Acid-Base Speciation at Physiological pH: pKa Comparison of 2,3- vs. 2,5-Aminopyridine Acetic Acids

The predicted pKa of 2-(2-aminopyridin-3-yl)acetic acid is 3.50 ± 0.10, while the regioisomeric 6-aminopyridine-3-acetic acid exhibits a higher predicted pKa of 3.95 ± 0.10 . This 0.45 unit difference equates to approximately a 2.8-fold variation in the ratio of ionized to unionized species at pH 7.4, directly impacting aqueous solubility, membrane permeability, and buffer selection in enzymatic assays .

Physicochemical Characterization ADME Prediction Biochemical Assay Design

Supplier Quality Metrics: Purity Grade and Hazard Documentation Compliance for Procurement

Among commercial suppliers, 2-(2-aminopyridin-3-yl)acetic acid is routinely offered at a minimum purity of 95% , with certain vendors providing enhanced specifications of 97–98% for advanced research applications . Critically, suppliers such as Aladdin Scientific and ChemicalBook provide explicit GHS hazard statements (H315, H319, H335) and corresponding precautionary codes (P261, P305+P351+P338) , whereas multiple alternative vendors omit this safety documentation entirely—a material deficiency for institutional procurement workflows requiring SDS compliance .

Procurement Quality Control Regulatory Compliance

Synthetic Utility: The 2,3-Substitution Pattern as a Preferred Scaffold for Regioselective Functionalization

The 2-amino-3-acetic acid substitution pattern on the pyridine ring constitutes a privileged scaffold in contemporary drug discovery. SAR studies on aminopyridine-based inhibitors demonstrate that the ortho-relationship between the amino and acetic acid moieties provides a distinct hydrogen-bonding geometry and metal-chelating capacity not achievable with 2,4-, 2,5-, or 2,6-substitution patterns [1]. While direct comparative synthetic yields for this specific compound are not published, class-level evidence indicates that 2-aminopyridine derivatives with the 3-position functionalized are preferentially employed as intermediates for constructing fused heterocycles and as P1′ group mimetics in protease inhibitor design .

Medicinal Chemistry Organic Synthesis Scaffold Optimization

2-(2-Aminopyridin-3-yl)acetic Acid (CAS 61494-61-9): Evidence-Backed Research and Industrial Use Cases


Medicinal Chemistry: Scaffold for Aminopeptidase N (APN/CD13) and GABAergic Modulator Libraries

2-(2-Aminopyridin-3-yl)acetic acid serves as a core structural motif in the development of aminopeptidase N inhibitors, with structurally related analogs demonstrating IC50 values as low as 70 nM against porcine kidney APN [1]. The compound‘s predicted Log P of 0.57 and high gastrointestinal absorption make it an attractive starting point for lead optimization programs targeting CNS indications where GABA receptor modulation is desired . Procurement for this application should prioritize suppliers providing documented purity ≥95% and comprehensive SDS documentation to satisfy medicinal chemistry workflow requirements .

Organic Synthesis: Building Block for Regioselective Cross-Coupling and Fused Heterocycle Construction

The 2-amino-3-acetic acid substitution pattern enables regioselective functionalization at either the amino group or the carboxylic acid moiety. This compound is employed as an intermediate for synthesizing imidazo[1,2-a]pyridine-3-acetic acid derivatives [1] and serves as a benchmark aminopyridine mimic in fragment-based drug discovery . Its thermal stability profile (decomposition at 219–221.5 °C) permits reaction conditions exceeding those tolerated by the 2,5-isomer, which melts without decomposition at 164–166 °C .

Analytical Chemistry and Quality Control: Reference Standard for Method Development

The distinct physicochemical fingerprint of 2-(2-aminopyridin-3-yl)acetic acid—including its characteristic melting point of 219–221.5 °C (decomposition) [1], predicted pKa of 3.50 ± 0.10 , and InChI Key XIOPEJHJRPVVDJ-UHFFFAOYSA-N —supports its use as a reference standard for HPLC method development and impurity profiling in aminopyridine-containing drug substance analysis. Researchers should source this compound from vendors offering ≥97% purity grades with certificates of analysis to ensure reliable analytical performance.

Technical Documentation Hub

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